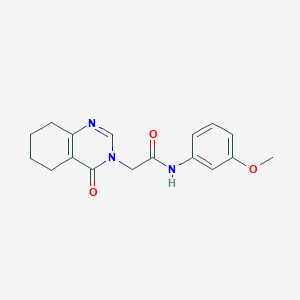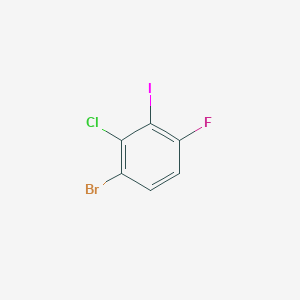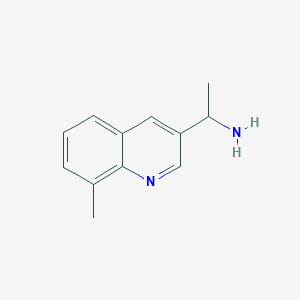
1-(8-Methyl-3-quinolyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Methyl-3-quinolyl)ethanamine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is categorized under the class of amines .
Synthesis Analysis
The synthesis of this compound and its analogues has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its synthesis. For instance, the Skraup/Doebner–von Miller quinoline synthesis involves the reaction of aniline and glycerine in the presence of a strong acid and an oxidant .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.093±0.06 g/cm3 and a predicted boiling point of 335.0±27.0 °C .Applications De Recherche Scientifique
1. Ligand Synthesis and Complex Formation
- Chiral, Conformationally Mobile Tripodal Ligands: A study by Canary et al. (1998) describes the synthesis of ligands, including variants structurally similar to "1-(8-Methyl-3-quinolyl)ethanamine," used to form chiral complexes with ZnII and CuII salts. These complexes are significant in understanding spatial arrangements in chemistry, particularly with a propeller-like structure influenced by substituents (Canary et al., 1998).
2. Biochemistry and Molecular Interactions
- Calcium Indicators and Buffers: Tsien (1980) developed a new family of high-affinity buffers and optical indicators for Ca2+, using compounds structurally related to "this compound." These compounds have high selectivity for Ca2+ over Mg2+, crucial in biological studies (Tsien, 1980).
3. Anticancer Research
- Luminescent Probes and Anticancer Activity: A study by Kitanovic et al. (2014) discusses a ReI bisquinoline complex related to "this compound," examining its luminescent properties and anticancer activity. It highlights how such compounds can target mitochondria in cancer cells (Kitanovic et al., 2014).
4. Material Science and Electroluminescence
- Methyl Substitution Effects on Chelates: A study by Sapochak et al. (2001) investigates the effects of systematic methyl substitution on metal chelates related to "this compound" in electroluminescence devices. These findings are crucial in understanding material properties for optimum device performance (Sapochak et al., 2001).
5. Organic Synthesis and Catalysis
- Catalyzed Arylation of Naphthylamides: Research by Huang et al. (2013) on the palladium(II)-catalyzed arylation of naphthylamides, using a bidentate system including quinolinamide, offers insights into regioselective transformations in organic synthesis (Huang et al., 2013).
6. DNA Interactions and Biological Activity
- Quinoxalines in Anticancer and Anti-tuberculosis Activity: Waring et al. (2002) explored 2,3-bifunctionalized quinoxalines, similar in structure to "this compound," for their interactions with DNA and evaluated their anticancer, anti-tuberculosis, and antifungal activities (Waring et al., 2002).
7. Fluorescent Labeling and Biological Applications
- In Situ Fluorescent Labeling: Ma et al. (2001) designed a fluorescent labeling probe for methylamine, demonstrating applications in biological and chemical detection (Ma et al., 2001).
Orientations Futures
Quinoline and its derivatives, including 1-(8-Methyl-3-quinolyl)ethanamine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on further exploring the synthesis, functionalization, and potential biological and pharmaceutical activities of these compounds .
Propriétés
IUPAC Name |
1-(8-methylquinolin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-4-3-5-10-6-11(9(2)13)7-14-12(8)10/h3-7,9H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVFBAGZEYFMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)
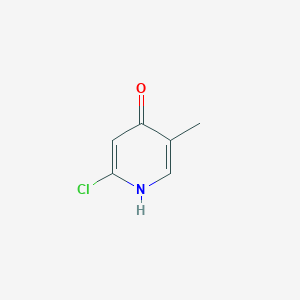
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)
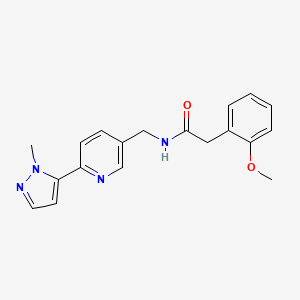
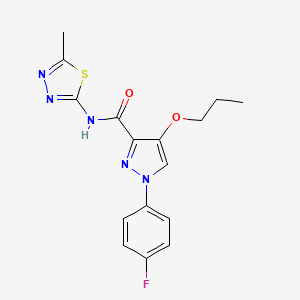
![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)
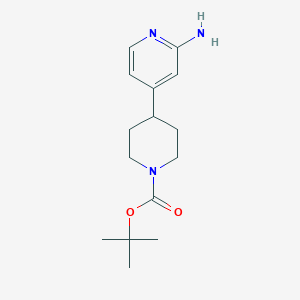
![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)

